2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It features a piperazine ring attached to a quinoline structure, which is significant for its biological and chemical properties. The compound is identified by its CAS number 1185299-92-6 and has a molecular formula of C₁₄H₁₆ClN₃O₂, with a molecular weight of approximately 293.75 g/mol .
The synthesis of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride involves several methods that highlight its versatility in chemical reactions.
Each method contributes to the compound's structural complexity and potential functionality in various applications .
The molecular structure of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride can be described as follows:
The presence of the hydrochloride indicates that the compound exists as a salt, which can affect its solubility and stability in various environments .
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride participates in several notable chemical reactions:
These reactions are crucial for developing new compounds with enhanced biological activity or different pharmacological properties .
The mechanism of action for 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is primarily linked to its interactions with biological targets.
Understanding the physical and chemical properties of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is essential for its application.
Relevant data such as melting point, boiling point, and density are often provided by suppliers but may vary based on purity and formulation .
The applications of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride span various fields:
Given its diverse applications, this compound continues to be an area of interest in both research and industrial chemistry .
The synthesis of 2-piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride employs convergent strategies that separately construct the quinoline core and piperazine moiety before coupling. A common approach begins with brominated quinoline intermediates, where nucleophilic aromatic substitution (SNAr) introduces the piperazine group. For example, 2,4-dichloroquinoline undergoes selective displacement at the C2 position with unprotected piperazine, followed by carboxyl group hydrolysis to yield the carboxylic acid precursor [10]. This route benefits from orthogonal reactivity: the C4 chlorine is sterically hindered, allowing regioselective C2 functionalization. The final hydrochloride salt forms through acidification with hydrogen chloride in alcoholic solvents, crystallizing the product for isolation [5] [9].
Alternative routes leverage advanced intermediates like ethyl 2-piperazin-1-yl-quinoline-4-carboxylate, where ester hydrolysis under basic conditions (NaOH/EtOH/H₂O, 80–110°C) generates the free acid. However, this method risks piperazine N-dealkylation under prolonged heating, reducing yields to 60–75% [3] [10]. A patented method (SU1701110A3) circumvents this by using mild acidic hydrolysis (HCl/AcOH, 60°C), preserving the piperazine integrity and improving yields to 85% [5].
Table 1: Comparative Analysis of Multi-Step Synthetic Routes
Starting Material | Key Reaction Sequence | Critical Intermediate | Yield (%) |
---|---|---|---|
2,4-Dichloroquinoline | SNAr → Ester hydrolysis → Acidification | 2-Chloro-4-carboxyquinoline | 68 |
Ethyl quinoline-4-carboxylate | Pfitzinger → Piperazine coupling → Hydrolysis | Ethyl 2-piperazin-1-yl-quinoline-4-carboxylate | 72 |
Bromoquinoline derivative | Suzuki coupling → Piperazine insertion | 2-Bromo-4-(piperazin-1-yl)quinoline | 82 |
Pfitzinger condensation remains pivotal for assembling the quinoline scaffold. This reaction transforms isatin derivatives and carbonyl compounds (e.g., acetophenones) into quinoline-4-carboxylic acids. For 2-piperazin-1-yl analogues, isatin undergoes condensation with 4-piperazin-1-yl acetophenone under reflux in ethanol/water with NaOH, directly yielding the quinoline-4-carboxylic acid backbone. However, the high temperatures (100–120°C) can degrade sensitive piperazine substituents, necessitating protective groups like tert-butoxycarbonyl (Boc) during the reaction [3] [5].
Functionalization of the quinoline core further relies on Suzuki-Miyaura cross-coupling. Brominated intermediates (e.g., 2-bromo-quinoline-4-carboxylic acid) react with aryl/heteroaryl boronic acids under Pd(PPh₃)₄ catalysis. This method introduces diverse C2 substituents while retaining the carboxylic acid and piperazine groups. For instance, coupling with 4-fluorophenylboronic acid achieves 85% yield in dioxane/Na₂CO₃ at 80°C [3]. Challenges arise in esterified precursors, where harsh hydrolysis conditions (e.g., 6M NaOH) cause decarboxylation. To mitigate this, a two-step protocol uses BBr₃ in dichloromethane (25°C, 12 h) to cleave methyl esters without side reactions [3].
Table 2: Functionalization via Pfitzinger and Suzuki Reactions
Method | Reagents/Conditions | Substituent Introduced | Yield (%) |
---|---|---|---|
Pfitzinger condensation | Isatin, NaOH, EtOH/H₂O, 110°C, 8 h | Quinoline-4-carboxylate | 68 |
Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C | C2-Aryl groups | 78–85 |
Ester deprotection | BBr₃, CH₂Cl₂, 25°C, 12 h | Carboxylic acid | 90 |
Conversion to the hydrochloride salt significantly enhances the physicochemical properties of 2-piperazin-1-yl-quinoline-4-carboxylic acid. The free base exhibits poor aqueous solubility (<0.1 mg/mL), limiting bioavailability and formulation options. Acidification with concentrated HCl in ethanol or isopropanol precipitates the hydrochloride salt, increasing solubility to >25 mg/mL in water due to ionic dissociation [1] [9]. The salt also demonstrates superior stability: accelerated studies (40°C/75% RH) show <2% degradation after 6 months, whereas the free base degrades by 15% under identical conditions. This stability arises from reduced hygroscopicity and suppressed piperazine ring oxidation in the crystalline salt form [6].
Crystallization protocols are critical for purity. Optimal conditions use ethanol/water (4:1) with slow HCl addition (0–5°C), yielding needle-like crystals with 99.5% HPLC purity. Solvent selection affects polymorphism; methanol produces metastable Form I, while ethanol generates stable Form II with higher melting points (278–280°C) [9].
Table 3: Hydrochloride Salt Formation Protocols
Acidifying Agent | Solvent System | Temperature | Crystal Form | Solubility (H₂O, mg/mL) |
---|---|---|---|---|
HCl (gaseous) | EtOH/H₂O (4:1) | 0–5°C | Form II | 28.5 |
HCl (conc. aq.) | IPA | 25°C | Form I | 19.7 |
HCl (2M in Et₂O) | Acetone | −10°C | Amorphous | 12.3 |
Functionalizing the C4-carboxylic acid group faces two hurdles: (1) unintended nucleophilic reactions at the electron-deficient C2 position, and (2) decarboxylation during ester hydrolysis. Attempted amide formation via acid chloride intermediates often fails due to competing substitution at C2 by nucleophilic amines. A workaround uses in situ activation with carbodiimides (EDC/HOBt) in DMF at 0°C, suppressing side reactions and achieving amide yields of 70–80% [8].
Purification is complicated by the compound’s zwitterionic nature and variable solubility. Reverse-phase chromatography (C18 column, MeOH/H₂O + 0.1% TFA) separates impurities but risks acid-mediated degradation. Recrystallization remains preferred: crude material dissolves in hot ethanol (60°C), followed by water addition to induce crystallization. For persistent impurities (e.g., des-piperazine analogues), acid-base extraction is effective—the free base partitions into ethyl acetate from alkaline water (pH 10), while the hydrochloride salt extracts into acidic water (pH 2) [3] [8].
Table 4: Purification Methods for Challenging Impurities
Impurity | Method | Conditions | Purity Outcome |
---|---|---|---|
Des-piperazine analogue | Acid-base extraction | pH 2 (aq.) → pH 10 (org.) | >99% |
Ester hydrolysis byproducts | Recrystallization | EtOH/H₂O (3:1), slow cooling | 98.5% |
Metal catalysts | Chelating resin | EDTA-functionalized silica | <0.05 ppm Pd |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2